molecular formula C14H9Cl2N3O2 B10916569 Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10916569
M. Wt: 322.1 g/mol
InChI Key: AGFNRUSYOINMBC-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with an intriguing structure. It belongs to the pyrazolo[1,5-a]pyrimidine class, which exhibits diverse biological activities. This compound combines a pyrazolo[1,5-a]pyrimidine core with a methyl ester group at the 7-position and a 2,4-dichlorophenyl substituent at the 5-position. Its synthesis and applications have attracted significant scientific interest.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate. One efficient method involves the regioselective condensation of an aminopyrazole with a chlorinated carboxylic acid derivative. The reaction proceeds via an addition–elimination mechanism, resulting in the desired product .

Reaction Conditions:

  • Starting materials: Aminopyrazole and chlorinated carboxylic acid
  • Solvent: Organic solvents (e.g., DMSO)
  • Catalysts: Dimethylamino leaving group
  • Temperature: Typically around 100–150°C

Industrial Production:

While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions for yield and purity. Researchers continue to explore greener and more efficient approaches.

Chemical Reactions Analysis

Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

    Oxidation/Reduction Reactions: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Major Products: The primary products include derivatives with modified substituents at the 5-position or the 7-position.

Scientific Research Applications

Researchers have explored the compound’s applications in various fields:

Mechanism of Action

The exact mechanism by which Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways within cells, influencing cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

While Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique in its structure, it shares similarities with other pyrazolo[1,5-a]pyrimidines. Notable compounds include :

  • Pyrazolo[3,4-d]pyrimidines
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Properties

Molecular Formula

C14H9Cl2N3O2

Molecular Weight

322.1 g/mol

IUPAC Name

methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C14H9Cl2N3O2/c1-21-14(20)12-7-11(18-13-4-5-17-19(12)13)9-3-2-8(15)6-10(9)16/h2-7H,1H3

InChI Key

AGFNRUSYOINMBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=NN21)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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